molecular formula C8H6N2O5 B13416610 4-Methyl-3,5-dinitrobenzaldehyde CAS No. 46401-48-3

4-Methyl-3,5-dinitrobenzaldehyde

Cat. No.: B13416610
CAS No.: 46401-48-3
M. Wt: 210.14 g/mol
InChI Key: ATRPDICPDXLRLL-UHFFFAOYSA-N
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Description

4-Methyl-3,5-dinitrobenzaldehyde is an organic compound with the molecular formula C8H6N2O5 It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group at the 4-position and nitro groups at the 3- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-3,5-dinitrobenzaldehyde can be synthesized through several methods. One common approach involves the nitration of 4-methylbenzaldehyde. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of nitro groups at the desired positions on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3,5-dinitrobenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid (HCl) are used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H).

Major Products Formed

    Oxidation: 4-Methyl-3,5-dinitrobenzoic acid.

    Reduction: 4-Methyl-3,5-diaminobenzaldehyde.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-Methyl-3,5-dinitrobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including dyes and pharmaceuticals.

    Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Methyl-3,5-dinitrobenzaldehyde depends on its chemical structure and the specific context in which it is used. For example, in biological systems, the compound may interact with cellular components such as proteins or nucleic acids, leading to various biochemical effects. The nitro groups can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dinitrobenzaldehyde: Lacks the methyl group at the 4-position.

    4-Methylbenzaldehyde: Lacks the nitro groups at the 3- and 5-positions.

    2,4-Dinitrobenzaldehyde: Has nitro groups at different positions on the benzene ring.

Uniqueness

4-Methyl-3,5-dinitrobenzaldehyde is unique due to the specific arrangement of the methyl and nitro groups on the benzene ring

Properties

CAS No.

46401-48-3

Molecular Formula

C8H6N2O5

Molecular Weight

210.14 g/mol

IUPAC Name

4-methyl-3,5-dinitrobenzaldehyde

InChI

InChI=1S/C8H6N2O5/c1-5-7(9(12)13)2-6(4-11)3-8(5)10(14)15/h2-4H,1H3

InChI Key

ATRPDICPDXLRLL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C=O)[N+](=O)[O-]

Origin of Product

United States

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